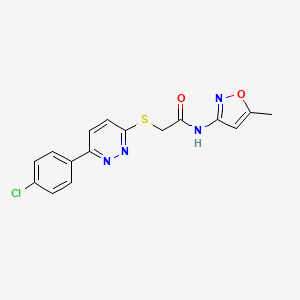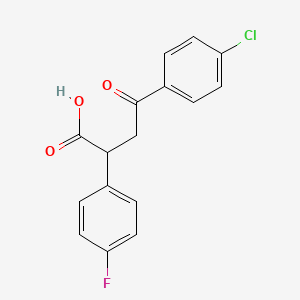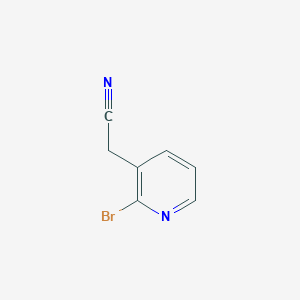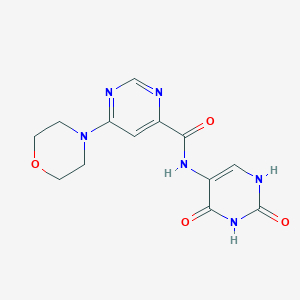
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-morpholinopyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a morpholine group, which is an organic chemical compound having a six-membered ring with four carbon atoms and one oxygen atom and one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5yl methacrylates have been synthesized by reacting 5-hydroxyuracil derivatives with methacrylic anhydride .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like X-ray diffraction analysis, NMR, and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the enol form of the compound reacting with other reagents .科学的研究の応用
Overview of Pyrimidine Derivatives in Scientific Research
Pyrimidine derivatives, including compounds such as N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-morpholinopyrimidine-4-carboxamide, have been the subject of extensive scientific research due to their wide range of pharmacological effects. These compounds are known for their roles in various biological activities, which have led to their exploration in therapeutic applications, especially in the treatment of cancer and inflammatory diseases.
Synthesis and Characterization of Tetrahydropyrimidine Derivatives
Research on the synthesis and characterization of substituted 1,2,3,4 tetrahydropyrimidine derivatives has shown these compounds to exhibit potent in vitro anti-inflammatory activity. These studies, focusing on the development of new synthetic methods, have contributed to understanding the structure-activity relationships critical for the pharmacological effects of these compounds (Gondkar, Deshmukh, & Chaudhari, 2013).
Anticancer and Anti-inflammatory Applications
The exploration of pyrimidine derivatives in the context of anticancer and anti-inflammatory applications has been a significant area of research. Studies have summarized recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives. These compounds are attributed to inhibitory responses against the expression and activities of certain vital inflammatory mediators, showcasing their potential as potent anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).
Pharmacological Effects Beyond Anticancer and Anti-inflammatory
Pyrimidine derivatives are not limited to anticancer and anti-inflammatory effects but also show a range of pharmacological activities, including antioxidant, antibacterial, antiviral, and analgesic properties. This broad spectrum of activities is due to their structural versatility and ability to interact with various biological targets, making them valuable scaffolds for drug development (JeelanBasha & Goudgaon, 2021).
Safety And Hazards
特性
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O4/c20-11(17-9-6-14-13(22)18-12(9)21)8-5-10(16-7-15-8)19-1-3-23-4-2-19/h5-7H,1-4H2,(H,17,20)(H2,14,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBJECUEHUXRHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CNC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-morpholinopyrimidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

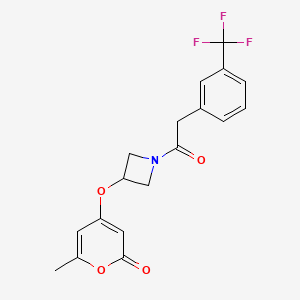
![8-(2-fluorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922956.png)
![5-(4-chlorophenyl)-6-methyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2922959.png)
![9-chloro-2-(4-methoxyphenyl)-1,10b-dihydro-2'H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4'-[1,3]thiazolidin]-2'-one](/img/structure/B2922960.png)
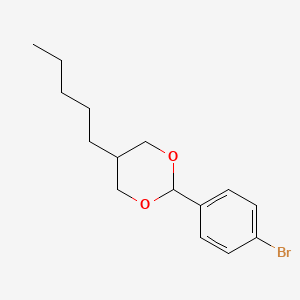
![3-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2922963.png)
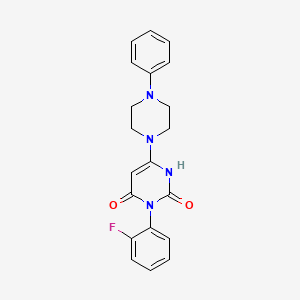
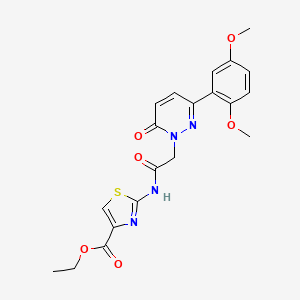
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2922969.png)
![2-(4-Fluorophenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2922970.png)
![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2922971.png)
